molecular formula C8H10N2OS B2825962 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 72319-68-7

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No. B2825962
CAS RN: 72319-68-7
M. Wt: 182.24
InChI Key: XXESUAQPPRXDNP-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is a chemical compound with the CAS Number: 72319-68-7 . It has a molecular weight of 182.25 and its IUPAC name is 5-cyclobutyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone .


Synthesis Analysis

The synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which includes compounds similar to 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one, involves the use of a microwave technique . This method allows for the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study mentions the acylation of pyrimidine with phenylacetic anhydride to obtain a target pyrimido[4,5-d]pyrimidine .


Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo [2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Physical And Chemical Properties Analysis

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is a powder at room temperature . It has a melting point of 206-208 degrees Celsius .

Scientific Research Applications

Chemical Properties

“5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one” is a chemical compound with the CAS Number: 72319-68-7 . It has a molecular weight of 182.25 and its IUPAC name is 5-cyclobutyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone . It is stored at room temperature and comes in the form of a powder .

Electro-Oxidative C3-Selenylation

This compound has been used in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones . This process uses an electrochemically driven external oxidant-free strategy . The method has been used to obtain various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields .

Mechanism of Electro-Oxidative C3-Selenylation

The mechanism of electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones involves the anodic oxidation of diselenide . This process delivers PhSe and PhSe+ .

Pharmaceutical Applications

N-heterocycles, such as “5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one”, hold a privileged position in the preparation of drugs, agrochemicals, polymers, and other functional materials . They are presented in more than 80% of the top 200 pharmaceuticals .

Role in N-fused Pyrido[1,2-a]pyrimidin-4-ones

N-fused pyrido[1,2-a]pyrimidin-4-ones are one of the most prominent classes of structural motifs due to their ubiquity and bioactivity as the backbones of many natural and pharmacologic products . A variety of derivatives based on this backbone show versatile bioactivities, including antioxidants, antipsychotics, and antiulcer drugs .

Cell Cycle Arrest and Apoptosis Induction

Mechanistic investigations have revealed the ability of this compound to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Mechanism of Action

While the specific mechanism of action for 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is not explicitly mentioned in the search results, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H319, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P337+P313, P363, and P501 .

properties

IUPAC Name

5-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXESUAQPPRXDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CNC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

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